molecular formula C7H16O2 B13960675 1,1-Dimethoxy-3-methylbutane CAS No. 57094-35-6

1,1-Dimethoxy-3-methylbutane

Cat. No.: B13960675
CAS No.: 57094-35-6
M. Wt: 132.20 g/mol
InChI Key: PLMBSQKUMOJZNE-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-methylbutane is an organic compound with the molecular formula C7H16O2. It is also known as isovaleraldehyde dimethyl acetal. This compound is a colorless liquid with a pleasant, fruity odor and is used in various chemical reactions and industrial applications.

Preparation Methods

1,1-Dimethoxy-3-methylbutane can be synthesized through the following steps:

Chemical Reactions Analysis

1,1-Dimethoxy-3-methylbutane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acid catalysts like sulfuric acid for hydrolysis and oxidation agents like potassium permanganate for oxidation reactions. The major products formed from these reactions are 2-methylbutanal, methanol, and various oxidized derivatives.

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-3-methylbutane primarily involves its role as an acetal. In acidic conditions, it can undergo hydrolysis to form the corresponding aldehyde and methanol. The molecular targets and pathways involved in its reactions include the activation of the acetal carbon by protonation, followed by nucleophilic attack by water or other nucleophiles .

Comparison with Similar Compounds

1,1-Dimethoxy-3-methylbutane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for particular applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1,1-dimethoxy-3-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)5-7(8-3)9-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBSQKUMOJZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205712
Record name 1,1-Dimethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57094-35-6
Record name 1,1-Dimethoxy-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057094356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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